molecular formula C10H19NO B1358022 1-Cyclopentylpiperidin-4-ol CAS No. 832735-53-2

1-Cyclopentylpiperidin-4-ol

Cat. No.: B1358022
CAS No.: 832735-53-2
M. Wt: 169.26 g/mol
InChI Key: KJMYBDCXKKGIHT-UHFFFAOYSA-N
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Description

1-Cyclopentylpiperidin-4-ol is a chemical compound with the molecular formula C10H19NO It is a piperidine derivative, characterized by a cyclopentyl group attached to the piperidine ring

Scientific Research Applications

1-Cyclopentylpiperidin-4-ol has several applications in scientific research:

Biochemical Analysis

Biochemical Properties

1-Cyclopentylpiperidin-4-ol plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been evaluated for its potential as a CCR5 antagonist, which is crucial in the treatment of HIV-1 infections . The compound interacts with the CCR5 receptor, a seven-transmembrane G-protein coupled receptor, by forming a strong salt-bridge interaction with a basic nitrogen atom present in the compound . This interaction inhibits the binding of HIV-1 to the receptor, thereby preventing the virus from entering host cells.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its role as a CCR5 antagonist affects the signaling pathways associated with the receptor, leading to altered gene expression and inhibition of viral entry . Additionally, the compound’s interaction with the CCR5 receptor can modulate immune responses, as CCR5 is involved in the trafficking and activation of immune cells.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly the CCR5 receptor. The compound’s basic nitrogen atom forms a salt-bridge interaction with the receptor, anchoring the ligand and inhibiting the binding of HIV-1 . This inhibition prevents the virus from entering host cells, thereby exerting its antiviral effects. Additionally, the compound may influence other signaling pathways and gene expression through its interactions with the receptor.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, allowing for sustained inhibition of the CCR5 receptor

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that the compound exhibits dose-dependent inhibition of the CCR5 receptor, with higher doses leading to more significant antiviral effects . At high doses, the compound may also exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s metabolism may influence its efficacy and stability, as well as its impact on metabolic flux and metabolite levels . Understanding these pathways is crucial for optimizing the compound’s therapeutic potential and minimizing any adverse effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity and function. The compound may interact with transporters or binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions can influence the compound’s efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its localization can provide insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopentylpiperidin-4-ol can be synthesized through several methods. One common approach involves the reaction of cyclopentylamine with piperidin-4-one under reductive amination conditions. This reaction typically uses a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more scalable and efficient methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, optimizing reaction parameters such as temperature, pressure, and solvent choice can further improve the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopentylpiperidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3), Pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3)

Major Products Formed:

Comparison with Similar Compounds

1-Cyclopentylpiperidin-4-ol can be compared with other piperidine derivatives:

Properties

IUPAC Name

1-cyclopentylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c12-10-5-7-11(8-6-10)9-3-1-2-4-9/h9-10,12H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJMYBDCXKKGIHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCC(CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20617139
Record name 1-Cyclopentylpiperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20617139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832735-53-2
Record name 1-Cyclopentylpiperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20617139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Hydroxypiperidine (2.08 g, 21.2 mmol), K2CO3 (5.86 g, 2 eq.), cylopentylbromide (11.51 g, 77.6 mmol, 3.7 eq.) and MeOH (20.8 ml) were refluxed together overnight. The reaction was allowed to cool to room temperature and quenched with 2M HCl solution (40 ml) and extracted with TBME (40 ml). The aqueous phase was basified to pH 14 with a 2M NaOH solution and extracted with DCM (4×50 ml). The combined organic extracts were dried over MgSO4, filtered, washed with DCM and concentrated in vacuo to give 1-cyclopentyl-4-hydroxypiperidine (2.55 g, 71%) as a pale yellow oil.
Quantity
2.08 g
Type
reactant
Reaction Step One
Name
Quantity
5.86 g
Type
reactant
Reaction Step One
Quantity
11.51 g
Type
reactant
Reaction Step One
Name
Quantity
20.8 mL
Type
solvent
Reaction Step One

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